Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Overview
Description
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C19H30O3. It is known for its antioxidant properties and is commonly used in various industrial applications, particularly as a stabilizer in polymers and plastics .
Mechanism of Action
Target of Action
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a propionate-based phenolic antioxidant . It is primarily used as a polymeric stabilizer . The compound’s primary targets are polymers where it acts as a stabilizer, preventing oxidative degradation .
Mode of Action
The compound interacts with its targets (polymers) by donating phenolic hydrogen to free radicals generated within the polymer matrix during processing and usage . This action neutralizes the free radicals, preventing them from initiating further oxidative reactions that could degrade the polymer .
Biochemical Pathways
As a phenolic antioxidant, it likely interrupts free radical chain reactions within the polymer matrix, thereby preserving the integrity and functionality of the polymer .
Pharmacokinetics
Its physical properties suggest that it has a boiling point of 3576°C at 760 mmHg and a melting point of 50-51°C . These properties may influence its distribution, metabolism, and excretion in biological systems, but more research is needed to fully understand its ADME properties.
Result of Action
The primary result of the action of this compound is the stabilization of polymers. By neutralizing free radicals, it prevents oxidative degradation of the polymer, thereby preserving the polymer’s structural integrity and functional properties .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate plays a significant role in biochemical reactions due to its antioxidant capabilities. It interacts with various enzymes and proteins, primarily by donating hydrogen atoms to neutralize free radicals. This compound is known to interact with enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby protecting cells from oxidative stress . Additionally, it binds to proteins involved in the electron transport chain, stabilizing their function and preventing oxidative damage.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to upregulate the expression of genes involved in antioxidant defense, such as glutathione peroxidase and heme oxygenase-1 . This compound also affects cellular metabolism by enhancing mitochondrial function and reducing the production of reactive oxygen species, thereby promoting cell survival and reducing apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity. For example, it inhibits the activity of pro-oxidant enzymes like NADPH oxidase, reducing the production of reactive oxygen species . Additionally, it activates transcription factors such as Nrf2, leading to the upregulation of antioxidant genes and enhancing the cellular antioxidant response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its antioxidant activity can decrease over prolonged exposure to light and air . In vitro studies have shown that its protective effects on cells are sustained for several hours, but may diminish with extended incubation periods. In vivo studies indicate that long-term administration of this compound can lead to sustained improvements in cellular function and reduced oxidative damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, it exhibits protective effects against oxidative stress and improves overall health markers . At high doses, it may cause adverse effects such as liver toxicity and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level do not confer additional benefits and may instead lead to toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases and glutathione S-transferases play crucial roles in its metabolism. The compound can affect metabolic flux by altering the levels of key metabolites, such as reduced glutathione and NADPH, thereby influencing cellular redox balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it exerts its antioxidant effects. Its localization within cells is influenced by its lipophilic nature, allowing it to integrate into cellular membranes and protect them from oxidative damage.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is predominantly found in the mitochondria, where it enhances mitochondrial function and reduces oxidative stress . The compound may also localize to the endoplasmic reticulum and nuclear membranes, where it can influence protein folding and gene expression. Targeting signals and post-translational modifications, such as phosphorylation, may direct its localization to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate typically involves the esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the compound is produced through a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding alcohol under mild reducing conditions.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics and other materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in preventing oxidative damage in cells, which is linked to various diseases.
Comparison with Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another antioxidant used in polymer stabilization.
Butylated hydroxytoluene (BHT): A simpler phenolic antioxidant used in food and cosmetics.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A high-performance antioxidant used in demanding applications.
Uniqueness: Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is unique due to its specific ester structure, which provides a balance between volatility and antioxidant performance. This makes it particularly suitable for applications where stability at high temperatures is required, such as in the production of plastics and rubber .
Properties
IUPAC Name |
ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-8-22-16(20)10-9-13-11-14(18(2,3)4)17(21)15(12-13)19(5,6)7/h11-12,21H,8-10H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWSUZJGZZFSHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067966 | |
Record name | Ethyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36294-24-3 | |
Record name | Ethyl 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36294-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036294243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E7AM882ZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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